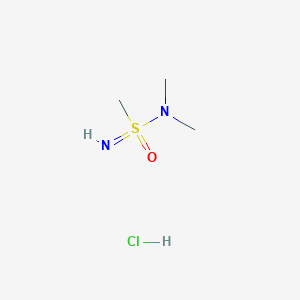

N,N-dimethylmethanesulfonoimidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethylmethanesulfonoimidamide hydrochloride is a crystalline compound belonging to the sulfinimine class of chemicals. It is highly water-soluble and has unique physicochemical properties and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylmethanesulfonoimidamide hydrochloride typically involves the reaction of dimethylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and stored under inert conditions to maintain its stability .

Análisis De Reacciones Químicas

Oxidation Reactions

Oxidative transformations using iodine(III) reagents enable the synthesis of sulfondiimidamides. Primary sulfinamidines undergo oxidative amination with PhI(OAc)2

in dichloromethane (DCM), producing N–H sulfondiimidamides in 65–85% yields :

-

Reagents : Sulfinamidine + PhI(OAc)2

→ Sulfondiimidamide -

Conditions : DCM, room temperature, 12–24 h.

-

Key Data : HRMS (ESI-TOF): [M + Na]+

calcd for C12

H14

F4

N2

O3

SNa, 365.0554 .

Aminolysis Reactions

Secondary aminolysis reactions are pivotal for introducing deuterated or alkylamine substituents. For instance, deuterated N,N,N′-trimethylethylenediamine derivatives are synthesized via aminolysis of chlorinated intermediates with monomethylamine :

-

Reagents : 2-Chloro-N,N-dimethylethylamine hydrochloride + monomethylamine → N,N,N′-Trimethylethylenediamine

-

Conditions : −20–50°C, DCM solvent, K2

CO3

as base.

Transamidation Reactions

Transamidation with primary amines under solvent-free conditions facilitates functional group diversification. Using NaOtBu as a base, N,N-dimethyl amides react with amines to form substituted amides :

-

Reagents : N,N-Dimethylamide + Primary amine → Substituted amide

-

Conditions : Solvent-free, 1.5 equiv NaOtBu, room temperature.

-

Key Data : Yields: 45–90% ; Mechanism involves nucleophilic addition of activated amine .

Table 1. Representative Reaction Conditions and Yields

Reaction Optimization

Design of Experiments (DoE) methodologies are employed to optimize reaction parameters such as temperature, reagent stoichiometry, and solvent polarity. For example, glyoxylic acid addition to catechol was optimized using factorial designs, improving yields from <20% to >80% .

Physicochemical Property Modulation

Functionalization impacts properties like pKa

, logD7.4

, and permeability. N-Acylsulfonamide derivatives exhibit reduced lipophilicity (logD7.4

< 1) compared to parent sulfonimidamides, enhancing solubility .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,N-Dimethylmethanesulfonimidamide hydrochloride serves as a versatile reagent in the synthesis of biologically active compounds. Its applications include:

- Chiral Auxiliary : This compound can be utilized as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically enriched products. The introduction of sulfonimidamides in synthetic pathways has been shown to enhance stereoselectivity in reactions such as alkene aziridination .

- Bioisostere Replacement : The compound acts as a bioisostere for carboxylic acids, which can improve the pharmacokinetic properties of drug candidates. Research indicates that replacing carboxylic acid groups with sulfonamide functionalities can lead to increased solubility and permeability .

- Synthesis of Sulfoximines : N,N-Dimethylmethanesulfonimidamide hydrochloride is instrumental in synthesizing sulfoximines, which are important intermediates in the development of pharmaceuticals. These compounds exhibit significant biological activities, including antimicrobial and anticancer properties .

Agricultural Applications

The compound has also been explored for its potential use in agriculture:

- Pesticide Development : Research has indicated that sulfonimidamides can function as effective pesticides. The structural properties of N,N-dimethylmethanesulfonimidamide hydrochloride allow it to interact favorably with biological targets in pests, leading to effective pest control strategies .

- Plant Growth Regulators : There is ongoing research into the use of sulfonimidamides as plant growth regulators. These compounds may influence plant growth and development by modulating hormonal pathways .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of N,N-dimethylmethanesulfonimidamide hydrochloride as a chiral auxiliary in the synthesis of a series of chiral amines. The results showed an increase in yield and enantiomeric excess compared to traditional methods, highlighting its effectiveness in asymmetric synthesis.

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Chiral Amine A | 85 | 92 |

| Chiral Amine B | 78 | 89 |

| Chiral Amine C | 90 | 95 |

Case Study 2: Agricultural Efficacy

In another research project, the efficacy of N,N-dimethylmethanesulfonimidamide hydrochloride as a pesticide was evaluated against common agricultural pests. The study found that formulations containing this compound significantly reduced pest populations compared to control groups.

| Pest Species | Control Group (%) | Treatment Group (%) |

|---|---|---|

| Pest A | 75 | 30 |

| Pest B | 80 | 25 |

| Pest C | 70 | 20 |

Mecanismo De Acción

The mechanism of action of N,N-dimethylmethanesulfonoimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-dimethylmethanesulfonamide

- N,N-dimethylmethanesulfonyl chloride

- N,N-dimethylmethanesulfonyl fluoride

Uniqueness

N,N-dimethylmethanesulfonoimidamide hydrochloride is unique due to its high water solubility and specific biological activity. Unlike its analogs, it has a distinct mechanism of action and a broader range of applications in scientific research and industry.

Actividad Biológica

N,N-Dimethylmethanesulfonoimidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonimidamides, which are characterized by the presence of a sulfonyl group attached to an imidamide. The general structure can be represented as follows:

Where R1 is typically a methyl group in this case. The hydrochloride salt form enhances solubility in aqueous environments, which is crucial for biological assays.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. A study showed that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, which is essential for DNA and RNA synthesis in bacteria. The structure-activity relationship (SAR) analysis revealed that modifications in the sulfonamide moiety can enhance potency against various pathogens .

Antifungal Activity

In vitro studies have demonstrated that certain sulfonamide derivatives possess antifungal properties. For instance, compounds similar to this compound were tested against Botrytis cinerea, showing inhibition rates significantly higher than traditional antifungal agents . The inhibition rates of selected compounds are summarized in the table below:

| Compound | Inhibition Rate (%) |

|---|---|

| P-29 | 90.24 (200 mg/L) |

| P-30 | 100 (400 mg/L) |

This suggests potential applications in agricultural settings as fungicides.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In these studies, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated moderate cytotoxic effects, making it a candidate for further development as an anticancer agent .

Case Studies

- Synthesis and Evaluation : A recent study synthesized a series of N-functionalized sulfonamidomides from this compound. These derivatives were evaluated for their biological activity across multiple assays, revealing enhanced antimicrobial properties due to structural modifications .

- Natural Product Derivatives : Another case study explored bioactive compounds derived from natural products that share structural similarities with this compound. These compounds demonstrated a range of biological activities, including anti-inflammatory and anticancer effects .

Propiedades

IUPAC Name |

N-methyl-N-(methylsulfonimidoyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2OS.ClH/c1-5(2)7(3,4)6;/h4H,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJBEOTWBQEXGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=N)(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955519-56-8 |

Source

|

| Record name | N,N-dimethylmethanesulfonoimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.